REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:10][C:11](O)([CH3:13])C)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].C(N(CC(O)[CH2:26][O:27]CC)C1C=CC=CC=1)C.C(N(CC(O)COC)C1C=CC=CC=1)C>>[CH2:1]([N:3]([CH2:10][CH2:11][CH2:13][CH2:26][OH:27])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC(C)(C)O
|
Name
|
ethyl-N-(2-hydroxy-3-methoxypropyl)aniline N-ethyl-N-(2-hydroxy-3 -ethoxypropyl)aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC(COCC)O.C(C)N(C1=CC=CC=C1)CC(COC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(C1=CC=CC=C1)CCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |